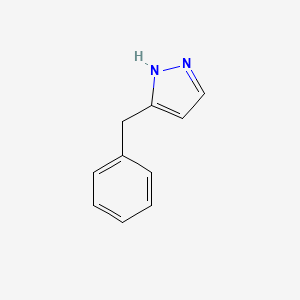

5-benzyl-1H-pyrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-benzyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-2-4-9(5-3-1)8-10-6-7-11-12-10/h1-7H,8H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTFGWHSLIOZEKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32251-82-4 | |

| Record name | 5-benzyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Chemical Properties and Stability of 5-benzyl-1H-pyrazole

[1]

Executive Summary

This compound (CAS: 32251-82-4) is a critical heterocyclic scaffold in medicinal chemistry, serving as a pharmacophore in kinase inhibitors (e.g., FLT3, JAK), agrochemicals, and metal-organic frameworks.[1] Its structural versatility stems from the pyrazole ring’s amphoteric nature and the benzylic linker , which provides rotational freedom and a site for metabolic functionalization. This guide provides a rigorous analysis of its physicochemical behavior, tautomeric dynamics, and stability, designed for researchers optimizing lead compounds.

Molecular Architecture & Tautomerism

The reactivity of this compound is governed by annular tautomerism.[1] Unlike N-substituted pyrazoles, the unsubstituted parent compound exists in a dynamic equilibrium between the 5-benzyl and 3-benzyl forms.[1]

Tautomeric Equilibrium

In solution, the proton rapidly migrates between

-

Tautomer A (3-benzyl): Substituent at position 3 (beta to NH).[1] Lower steric strain.[3]

-

Tautomer B (5-benzyl): Substituent at position 5 (alpha to NH).[1][2] Higher steric strain.[3]

Note: Upon N-alkylation (e.g., with alkyl halides), this equilibrium collapses, yielding a mixture of regioisomers (1,3- and 1,5-substituted products) whose ratio depends on the alkylating agent and solvent polarity.[1]

[1]

Physicochemical Profile

The following data synthesizes experimental values and high-confidence predictions for the parent compound.

| Property | Value / Range | Notes |

| Molecular Formula | ||

| Molecular Weight | 158.20 g/mol | |

| Physical State | Low-melting solid or viscous oil | Pure 3-phenylpyrazole mp is 78°C; the methylene spacer in benzyl lowers mp.[1][4] |

| Boiling Point | ~314°C (at 760 mmHg) | Predicted value; vacuum distillation recommended.[1][2] |

| Acidity ( | ~2.5 (Conjugate Acid) | Protonation at N2.[1][2] Slightly more basic than pyrazole ( |

| Acidity ( | ~14.0 (NH Deprotonation) | Formation of pyrazolate anion.[2] |

| LogP | 2.2 - 2.5 | Moderate lipophilicity; suitable for CNS penetration.[1][2] |

| Solubility | DMSO, Methanol, DCM | Low water solubility (<1 mg/mL). |

Stability Assessment

Understanding the degradation pathways is vital for storage and in vivo studies.[2]

Chemical Stability[1]

-

Hydrolytic Stability: High.[2] The pyrazole ring is resistant to aqueous acid/base hydrolysis under standard conditions.

-

Thermal Stability: Robust.[2] Pyrazoles generally withstand temperatures >200°C. However, the benzylic position is a weak point for radical autoxidation at high temperatures.[2]

-

Photostability: Moderate.[2] Prolonged UV exposure can induce radical formation at the benzylic carbon.

Metabolic Stability (Microsomal)

In drug discovery, the "benzyl-pyrazole" motif is susceptible to Phase I metabolism.[1][2]

-

Benzylic Oxidation: Cytochrome P450 isoforms (e.g., CYP3A4) readily hydroxylate the benzylic methylene (

), leading to the ketone (benzoylpyrazole) or cleavage.[2] -

N-Glucuronidation: Phase II conjugation at the pyrazole nitrogen.[1]

Synthetic Methodologies

Two primary routes are recommended: De Novo Synthesis (for scale) and Decarboxylation (for high purity).[1][2]

Route A: Decarboxylation of 5-benzylpyrazole-3-carboxylic acid (High Purity)

This method avoids regioisomeric mixtures often seen in direct condensation.[1]

-

Precursor: this compound-3-carboxylic acid (commercially available or synthesized via Claisen condensation of phenylpyruvate).[1]

-

Reaction: Thermal decarboxylation at 200–250°C, often catalyzed by copper powder or in high-boiling solvents (e.g., diphenyl ether).[1][2]

-

Yield: High (>80%).

Route B: Condensation of -Keto Aldehyde Equivalent (General)

Direct reaction of a benzyl-substituted 1,3-dicarbonyl equivalent with hydrazine.[1]

-

Challenge: Regioselective formylation of phenylacetone (

) typically occurs at the benzylic position (C3) rather than the methyl (C1), yielding 4-phenyl-5-methylpyrazole, not 5-benzylpyrazole.[1] -

Correct Precursor: Synthesis requires 1-phenyl-2,4-butanedione equivalents or specific enol ethers.[1]

Experimental Protocol: N-Alkylation (Derivatization)

To generate N-substituted derivatives for SAR studies.[1]

Step-by-Step Protocol:

-

Dissolution: Dissolve this compound (1.0 eq) in anhydrous DMF (0.2 M).

-

Deprotonation: Cool to 0°C. Add NaH (1.2 eq, 60% dispersion). Stir for 30 min under

. Evolution of -

Reaction: Warm to RT and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane).[1][5]

-

Workup: Quench with sat.

. Extract with EtOAc.[5][6] Wash with brine ( -

Purification: Silica gel chromatography.

References

-

PubChem. this compound Compound Summary. National Library of Medicine.[2] Link[1]

-

Elguero, J., et al. The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry, 1976.[2] (Foundational text on pyrazole tautomerism).

-

BenchChem. Metabolic Stability of Pyrazole Derivatives.Link[1]

-

Organic Syntheses. General Methods for Pyrazole Synthesis (Knorr Reaction).Link[1]

-

ThermoFisher Scientific. Safety Data Sheet: Benzylpyrazole derivatives.Link[1]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. HU230920B1 - Androgen pharmaceutical composition for treating depression - Google Patents [patents.google.com]

- 4. ias.ac.in [ias.ac.in]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsisinternational.org [rsisinternational.org]

Electronic Properties and pKa Modulation in Benzyl-Substituted Pyrazoles: A Technical Guide for Rational Drug Design

Executive Summary

Pyrazole derivatives are privileged scaffolds in medicinal chemistry, functioning as critical pharmacophores in kinase inhibitors, anti-inflammatory agents, and central nervous system therapeutics[1]. The substitution of the pyrazole core, particularly through N-benzylation, fundamentally alters its electronic distribution, tautomeric equilibrium, and acid-base properties. This technical guide provides an in-depth analysis of the electronic properties and pKa values of benzyl-substituted pyrazoles, offering predictive insights and validated experimental protocols for researchers optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of novel therapeutics.

Acid-Base Chemistry and Tautomerism of the Pyrazole Core

Unsubstituted pyrazole is an amphoteric heterocycle. The pyrrole-like nitrogen (N1) acts as a weak hydrogen-bond donor with a pKa of approximately 14.2, while the pyridine-like nitrogen (N2) acts as a weak hydrogen-bond acceptor and basic center with a conjugate acid pKa of roughly 2.5[1]. In aqueous solutions, N-unsubstituted pyrazoles undergo rapid annular prototropic tautomerism, dynamically interconverting between the 3-substituted and 5-substituted forms[2].

Functionalizing the N1 position with a benzyl group definitively locks the tautomeric state[2]. This rigidification is a vital strategy in rational drug design, as a specific, stable tautomer is often required for optimal receptor binding and target engagement[3]. By eliminating tautomerism, N-benzylation simplifies the molecule's interaction profile but simultaneously shifts the electron density of the aromatic sextet, directly impacting the basicity of the N2 atom.

Electronic Effects of Benzyl Substitution

The basicity of the pyrazole N2 atom is highly sensitive to the inductive (-I/+I) and resonance (-M/+M) effects of ring substituents. The Taft-Topsom formalism is frequently employed to quantify these substituent effects on the intrinsic reactivity and basicity of pyrazoles[4].

-

The Benzyl Effect: Compared to a simple methyl group (which is electron-donating, +I), a benzyl group exerts a mild electron-withdrawing inductive effect (-I). This occurs because the sp²-hybridized carbons of the phenyl ring pull electron density through the sp³ methylene bridge. Consequently, 1-benzylpyrazole exhibits a slightly lower pKa (predicted pKa ≈ 2.01)[5] compared to 1-methylpyrazole (pKa ≈ 2.1) and unsubstituted pyrazole (pKa ≈ 2.52)[6].

-

Substituent Tuning on the Benzyl Ring: The electronic properties of the pyrazole core can be precisely fine-tuned by modifying the benzyl aromatic ring:

-

Electron-Withdrawing Groups (EWGs) such as -NO₂, -CF₃, or halogens on the benzyl ring further deplete electron density from the pyrazole core through space and through bonds, lowering the pKa.

-

Electron-Donating Groups (EDGs) such as -CH₃ or -OCH₃ push electron density towards the pyrazole ring, marginally increasing the pKa and enhancing the basicity of the N2 atom[2].

-

Caption: Electronic influence of benzyl substitution on pyrazole basicity.

Quantitative Data Summary

The following table synthesizes the pKa values and electronic shifts associated with various pyrazole substitutions, highlighting the modulatory power of the benzyl group and surrounding substituents.

| Compound | Conjugate Acid pKa | Electronic Descriptor | Reference Context |

| 1H-Pyrazole | 2.52 | Amphoteric, tautomeric baseline | [6] |

| 1-Methylpyrazole | 2.10 | +I effect from N-methyl group | [4] |

| 1-Benzyl-1H-pyrazole | 2.01 | Mild -I effect from phenyl ring | [5] |

| 3,5-Dimethylpyrazole | 4.12 | Strong +I effect from C-methyls | [7] |

| 1-Benzyl-3,5-dimethylpyrazole | ~3.60 | Competing +I (C-methyl) and -I (N-benzyl) | Extrapolated[7] |

Experimental Methodologies

Protocol 1: Regioselective Synthesis of N-Benzyl Pyrazoles

To study these electronic properties, pure N-benzyl pyrazoles must be synthesized. The Knorr pyrazole synthesis utilizing benzylhydrazine ensures complete regiocontrol when symmetric 1,3-dicarbonyls are used[8].

-

Reagent Preparation: Dissolve 1.0 equivalent of benzylhydrazine hydrochloride in absolute ethanol[8]. Causality: Ethanol is chosen as it fully solubilizes the reagents and allows for an optimal reflux temperature (~78°C) that drives the condensation thermodynamically without degrading the intermediate hydrazone.

-

Neutralization: Add 1.1 equivalents of a mild base (e.g., sodium acetate) to liberate the free hydrazine. Causality: The free lone pair on the hydrazine nitrogen is an absolute requirement to initiate the nucleophilic attack on the carbonyl carbon.

-

Condensation: Slowly add 1.0 equivalent of the chosen 1,3-dicarbonyl compound (e.g., acetylacetone for 3,5-dimethyl substitution).

-

Cyclization: Heat the mixture to reflux for 2-4 hours. The initial nucleophilic attack forms a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring[9].

-

Isolation: Cool to room temperature, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/Ethyl Acetate) to isolate the pure N-benzyl pyrazole.

Protocol 2: Potentiometric Determination of pKa

Because benzyl-substituted pyrazoles are highly lipophilic, standard aqueous titration is often impossible due to precipitation. A self-validating protocol uses a mixed solvent system, such as a 70% (v/v) dioxane-water mixture[7].

-

Solvent and System Calibration: Prepare a 70% dioxane-water mixture. Calibrate the glass electrode using the Gran's plot method in this specific solvent matrix. Causality: Standard aqueous pH buffers do not accurately reflect hydrogen ion activity in mixed solvents; empirical correction factors must be applied to convert pH-meter readings to actual hydrogen ion concentrations, ensuring the system self-validates its own baseline.

-

Sample Preparation: Dissolve the N-benzyl pyrazole in the 70% dioxane-water mixture to a final concentration of 0.001 M. Add NaClO₄ to a concentration of 0.1 M. Causality: Sodium perchlorate maintains a constant ionic strength, ensuring that the activity coefficients of the ionic species remain stable and do not skew the equilibrium constants during the titration[7].

-

Acidification: Add a known excess of standardized HClO₄ to fully protonate the pyrazole N2 atom.

-

Titration: Titrate the solution with standardized 0.1 M NaOH under a nitrogen atmosphere (to prevent CO₂ absorption and carbonic acid formation) at a constant temperature (25.0 ± 0.1 °C).

-

Data Analysis: Record the pH vs. volume of titrant. Utilize non-linear regression analysis (e.g., using the Henderson-Hasselbalch equation adapted for mixed solvents) to calculate the thermodynamic pKa.

Caption: Workflow for potentiometric pKa determination of lipophilic pyrazoles.

Conclusion

The rational design of pyrazole-based therapeutics requires a deep understanding of how specific substituents dictate electronic properties. Benzylation at the N1 position not only abolishes tautomerism but also subtly decreases the basicity of the pyrazole core through mild inductive electron withdrawal[2][5]. By utilizing precise synthetic methodologies and rigorously calibrated mixed-solvent titrations[7], researchers can accurately predict and measure these pKa shifts, optimizing the pharmacokinetic behavior and target affinity of next-generation drugs.

References

-

Title: A theoretical study of the gas phase (proton affinity) and aqueous (pKa) basicity of a series of 150 pyrazoles Source: RSC Publishing / New Journal of Chemistry URL: [Link]

-

Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: PMC / NIH URL: [Link]

-

Title: pH-metric studies on formation constants of the complexes of substituted pyrazoles with some lanthanide metal ions and the influence of ionic strengths on complex equilibria in a 70% dioxane-water mixture Source: ResearchGate URL: [Link]

-

Title: Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review Source: International Journal of Novel Research and Development (IJNRD) URL: [Link]

-

Title: Basicity of C-substituted pyrazoles in the gas phase: an experimental (ICR) and theoretical study Source: Academia.edu URL: [Link]

-

Title: China 1-Benzyl-1h-pyrazole CAS 10199-67-4 Manufacturers Suppliers Factory Source: Biosynce URL: [Link]

-

Title: Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications Source: ResearchGate URL: [Link]

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. (PDF) Basicity of C-substituted pyrazoles in the gas phase: an experimental (ICR) and theoretical study [academia.edu]

- 5. biosynce.com [biosynce.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Benzylhydrazine hydrochloride | 1073-62-7 | Benchchem [benchchem.com]

- 9. 1,3-Diphenyl-1H-pyrazole | 4492-01-7 | Benchchem [benchchem.com]

The 5-Benzyl-1H-Pyrazole Pharmacophore: A Technical Guide to Biological Activities and Scaffold Synthesis

As drug discovery pivots towards increasingly complex and dynamic protein targets, the 5-benzyl-1H-pyrazole scaffold has emerged as a highly versatile, privileged pharmacophore. In my experience optimizing kinase and protease inhibitors, the unique spatial geometry afforded by the rotatable benzyl group at the 5-position allows this core to adapt to narrow, hydrophobic binding pockets that rigid, planar heterocycles simply cannot access.

This whitepaper provides an in-depth analysis of the biological activities associated with this compound derivatives, detailing their mechanistic roles in modern therapeutics, structural activity relationships (SAR), and field-proven protocols for their synthesis and biological validation.

Mechanistic Landscape of Biological Activities

The biological utility of the this compound core spans several critical therapeutic areas, primarily driven by its ability to act as a highly selective hydrogen-bond donor/acceptor system while projecting the lipophilic benzyl group into deep allosteric or catalytic clefts.

RIP1 Kinase Inhibition and Necroptosis

Receptor-interacting protein-1 (RIP1) kinase is a critical node in innate immune signaling and programmed necrosis (necroptosis). Dysregulation of RIP1 leads to the release of distress-associated molecular patterns (DAMPs), driving severe inflammatory conditions such as inflammatory bowel disease (IBD) and ischemic-reperfusion injuries[1].

Derivatives of this compound-3-carboxylic acid have been heavily optimized as potent RIP1 inhibitors. The pyrazole nitrogen atoms interact with the hinge region of the kinase domain, while the 5-benzyl group occupies a highly specific hydrophobic allosteric pocket adjacent to the ATP-binding site. This locks the kinase in an inactive conformation, preventing the phosphorylation of RIP3 and the subsequent oligomerization of MLKL, thereby halting cell lysis[1].

Figure 1: RIP1 kinase-mediated necroptosis pathway and this compound inhibition.

Ubiquitin Specific Protease 7 (USP7) Inhibition in Oncology

Deubiquitinating enzymes (DUBs) are notoriously difficult to target due to highly conserved catalytic domains. However, USP7 has become a prime target in oncology (e.g., multiple myeloma, neuroblastoma) because it stabilizes MDM2, which in turn degrades the tumor suppressor p53[2].

Recent breakthroughs have utilized the this compound scaffold integrated with piperidine derivatives to create irreversible, covalent inhibitors of USP7. The pyrazole core acts as a rigid spacer that precisely aligns an electrophilic warhead (such as an acrylamide) with the catalytic cysteine of USP7, while the benzyl group anchors the molecule in the S4/S5 ubiquitin-binding sub-pockets[2].

Integrin-Linked Kinase (ILK) Modulation

In the context of renal disease and tumor angiogenesis, Integrin-Linked Kinase (ILK) regulates extracellular matrix interactions. Pyrazolylbenzothiazole compounds, specifically those bearing a this compound-3,5-diamine motif, have demonstrated significant efficacy in slowing the progression of hyperproliferative tissue remodeling by interfering with ILK-mediated integrin signaling[3].

Quantitative Data Summary

To provide a comparative baseline for assay development, the following table synthesizes the quantitative pharmacological profiles of this compound derivatives across their primary targets.

| Target Enzyme | Representative Compound Class | Typical Potency (IC₅₀) | Primary Disease Indication | Mechanism of Action |

| RIP1 Kinase | This compound-3-carboxamides | < 50 nM | Inflammatory Bowel Disease, Ischemia | Allosteric (Type II) kinase inhibition[1] |

| USP7 (DUB) | Pyrazole-piperidine-quinazolines | < 100 nM | Multiple Myeloma, Breast Cancer | Irreversible covalent binding to catalytic Cys[2] |

| ILK | Pyrazolylbenzothiazoles | < 1 µM | Renal Disease, Angiogenesis | Disruption of integrin signaling pathways[3] |

Scaffold Synthesis and Structural Activity Relationship (SAR)

The synthesis of the this compound core relies on the controlled cyclocondensation of a

Figure 2: Step-by-step synthetic workflow for the this compound core scaffold.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes internal checks to prevent the propagation of errors, a necessity when synthesizing compounds for sensitive biological assays.

Synthesis of Ethyl this compound-3-carboxylate

This protocol outlines the generation of the foundational pyrazole ester, which can subsequently be hydrolyzed or amidated for specific target screening[1].

Step 1: Claisen Condensation

-

Procedure: In a flame-dried flask under nitrogen, dissolve benzyl methyl ketone (1.0 eq) and diethyl oxalate (1.2 eq) in anhydrous ethanol. Cool the mixture to 0°C. Dropwise, add a solution of potassium tert-butoxide (1.1 eq) in ethanol.

-

Causality: Potassium tert-butoxide is selected over weaker bases (like sodium carbonate) to ensure rapid, quantitative enolate formation at the less sterically hindered

-carbon of the ketone. This prevents unwanted self-condensation of the ketone. Ethanol is used as the solvent because it stabilizes the polar transition state and matches the leaving group of the oxalate, preventing transesterification side-products. -

Validation: Monitor by TLC (Hexanes/EtOAc 3:1). The disappearance of the ketone spot and the appearance of a highly UV-active lower spot confirms the formation of ethyl 5-phenyl-2,4-dioxopentanoate.

Step 2: Hydrazine Cyclization

-

Procedure: To the crude mixture from Step 1, add hydrazine hydrate (1.5 eq) dropwise at room temperature. Slowly heat the reaction to reflux for 2 hours.

-

Causality: Hydrazine acts as a bis-nucleophile. The initial attack occurs at the most electrophilic carbonyl, followed by intramolecular cyclization. Refluxing drives off the generated water, pushing the equilibrium toward the thermodynamically stable aromatic pyrazole ring.

-

Self-Validation (Quality Control): Quench with water, extract with ethyl acetate, and concentrate. Run LC-MS on the crude solid. A dominant peak at m/z 231.1[M+H]⁺ confirms successful cyclization. Do not proceed to biological testing without verifying the absence of uncyclized hydrazone intermediates via ¹H-NMR (look for the distinct pyrazole C4-H singlet around

6.5 ppm).

In Vitro RIP1 Kinase Activity Assay (ADP-Glo Format)

To evaluate the biological activity of synthesized this compound derivatives, an ATP-depletion assay is utilized.

-

Preparation: Dilute recombinant human RIP1 kinase domain in assay buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 30 mM MgCl₂, 1 mM DTT).

-

Compound Incubation: Dispense 5 µL of the pyrazole inhibitor (serial dilutions in DMSO) into a 384-well plate. Add 5 µL of the RIP1 enzyme solution. Incubate for 30 minutes at room temperature.

-

Causality: Pre-incubation is absolutely critical. Because 5-benzyl-1H-pyrazoles often act as Type II allosteric inhibitors, they require time to induce and stabilize the inactive "DFG-out" conformation of the kinase. Skipping this step will result in artificially high IC₅₀ values.

-

-

Reaction Initiation: Add 5 µL of ATP/Myelin Basic Protein (MBP) substrate mix to initiate the reaction. Incubate for 2 hours.

-

Detection & Validation: Add 15 µL of ADP-Glo™ Reagent to stop the reaction and deplete unconsumed ATP, followed by 30 µL of Kinase Detection Reagent to convert ADP to luminescence.

-

Self-Validation: This assay format is self-validating against false positives. Unlike fluorescence-based assays where the pyrazole core might auto-fluoresce and skew data, luminescence directly correlates to ADP produced by the kinase. Always include a "No Enzyme" control to establish the luminescence floor and a "DMSO only" control for the maximum activity ceiling.

-

References

- Heterocyclic amides as kinase inhibitors (RIP1 Kinase Inhibition). US Patent 10,292,987 B2.

- Inhibitors targeting ubiquitin specific protease 7 (USP7). US Patent Application 2024/0376076 A1.

- Pyrazolylbenzothiazole derivatives and their use as therapeutic agents (ILK Modulation). US Patent 8,754,233 B2.

- Diethyl 2-(2-phenylacetyl)propanedioate (Synthesis & Reactivity Models). Benchchem.

Sources

- 1. US10292987B2 - Heterocyclic amides as kinase inhibitors - Google Patents [patents.google.com]

- 2. US20240376076A1 - Inhibitors targeting ubiquitin specific protease 7 (usp7) - Google Patents [patents.google.com]

- 3. US8754233B2 - Pyrazolylbenzothiazole derivatives and their use as therapeutic agents - Google Patents [patents.google.com]

- 4. Diethyl 2-(2-phenylacetyl)propanedioate | 20320-59-6 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Coordination Chemistry and Ligand Behavior of 5-Benzyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-benzyl-1H-pyrazole, focusing on its synthesis, structural and electronic properties, and its behavior as a ligand in coordination chemistry. Drawing on established principles and data from closely related pyrazole systems, this document serves as a valuable resource for researchers exploring the potential of this and similar molecules in catalysis and medicinal chemistry.

Introduction: The Pyrazole Scaffold in Ligand Design

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Their unique structural and electronic features have made them a "privileged scaffold" in medicinal chemistry and a versatile building block in coordination chemistry.[1][2][3] The presence of a pyridine-like sp²-hybridized nitrogen and a pyrrole-like sp³-hybridized nitrogen atom allows pyrazoles to act as both hydrogen bond donors and acceptors, and to coordinate to metal centers in various modes.[4]

The substituent at the 5-position of the pyrazole ring can significantly influence the ligand's steric and electronic properties, thereby tuning the characteristics of the resulting metal complexes. The benzyl group, with its steric bulk and potential for π-stacking interactions, introduces an additional layer of complexity and potential for creating unique coordination environments. This guide focuses specifically on this compound, a ligand with underexplored potential in coordination chemistry.

Synthesis and Properties of this compound

Synthetic Pathways

The synthesis of this compound can be achieved through several established methods for pyrazole ring formation. A common and versatile approach is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For this compound, a suitable precursor would be a β-diketone containing a benzyl group.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on general pyrazole synthesis methodologies.[5]

Materials:

-

1-Phenyl-2,4-pentanedione (or a similar β-diketone precursor to the benzyl group)

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Sodium bicarbonate solution (for workup)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the β-diketone (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.1 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

To the residue, add water and neutralize with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterize the purified this compound by NMR and mass spectrometry.

Structural and Spectroscopic Properties

The structure of this compound features a planar pyrazole ring connected to a flexible benzyl group. The PubChem database provides basic information on this compound.[6]

Table 1: Physicochemical Properties of this compound [6]

| Property | Value |

| Molecular Formula | C₁₀H₁₀N₂ |

| Molecular Weight | 158.20 g/mol |

| IUPAC Name | This compound |

| CAS Number | 32251-82-4 |

Spectroscopic Characterization:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons, the methylene protons of the benzyl group, and the aromatic protons of the phenyl ring. The NH proton of the pyrazole ring will likely appear as a broad singlet.[7][8]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the carbons of the pyrazole ring and the benzyl substituent.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), and C=C and C=N stretching of the aromatic rings.[7][9]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and fragmentation patterns characteristic of the pyrazole and benzyl moieties.[6]

Coordination Chemistry of Pyrazole-Based Ligands

While specific studies on the coordination chemistry of this compound are limited, the extensive literature on other substituted pyrazoles provides a strong foundation for predicting its behavior as a ligand.[10]

Coordination Modes

Pyrazole ligands can coordinate to metal centers in several ways, primarily through the pyridine-like nitrogen atom.[4] The most common coordination modes are:

-

Monodentate Coordination: The ligand binds to a single metal center through its sp² nitrogen atom. This is a common mode for simple pyrazole ligands.[11][12]

-

Bridging (Pyrazolate) Coordination: Upon deprotonation of the N-H proton, the resulting pyrazolate anion can bridge two metal centers, with each nitrogen atom coordinating to a different metal. This mode is crucial in the formation of polynuclear complexes.[4]

Synthesis of Metal Complexes

The synthesis of metal complexes with pyrazole ligands is typically straightforward, involving the reaction of a metal salt with the ligand in a suitable solvent.[13][14]

Experimental Protocol: Synthesis of a Generic Transition Metal Complex with this compound

This protocol is a general guideline for the synthesis of a mononuclear complex.

Materials:

-

This compound

-

A transition metal salt (e.g., CuCl₂, Co(NO₃)₂, etc.)

-

Methanol or Ethanol

-

Triethylamine (optional, for deprotonation to form pyrazolate complexes)

Procedure:

-

Dissolve the metal salt (1.0 eq) in methanol in a round-bottom flask.

-

In a separate flask, dissolve this compound (2.0-4.0 eq, depending on the desired coordination number) in methanol.

-

Slowly add the ligand solution to the stirring metal salt solution at room temperature.

-

If a pyrazolate complex is desired, a base such as triethylamine can be added to facilitate deprotonation.

-

Stir the reaction mixture for several hours. The formation of a precipitate may indicate complex formation.

-

If a precipitate forms, collect it by filtration, wash with cold methanol, and dry under vacuum.

-

If no precipitate forms, slowly evaporate the solvent to induce crystallization.

-

Characterize the resulting complex using techniques such as single-crystal X-ray diffraction, elemental analysis, IR spectroscopy, and UV-Vis spectroscopy.

Structural and Electronic Properties of Complexes

The benzyl group at the 5-position is expected to exert a significant steric influence on the coordination sphere of the metal center. This can affect the number of ligands that can coordinate and the overall geometry of the complex. Furthermore, the phenyl ring of the benzyl group can engage in non-covalent interactions, such as π-stacking, which can influence the crystal packing of the complexes.[15][16]

The electronic properties of the metal complexes will be influenced by the σ-donating ability of the pyrazole ligand. The benzyl group is generally considered to be weakly electron-donating, which will have a subtle effect on the electron density at the metal center.

Potential Applications

Catalysis

Metal complexes of pyrazole derivatives have shown promise as catalysts in a variety of organic transformations, including oxidation and carbon-carbon coupling reactions.[17] The tunability of the pyrazole ligand through substitution allows for the fine-tuning of the catalyst's activity and selectivity. The steric bulk of the 5-benzyl group could be advantageous in creating a specific pocket around the metal center, potentially leading to enhanced selectivity in catalytic reactions.

Medicinal Chemistry

The pyrazole scaffold is a key component in numerous approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][18] The benzyl group is also a common motif in pharmacologically active compounds. Therefore, this compound and its derivatives are attractive targets for drug discovery and development. The coordination of this ligand to metal centers can also lead to new metallodrugs with potentially enhanced or novel therapeutic activities.

Conclusion

This compound is a versatile ligand with significant potential in both coordination chemistry and medicinal chemistry. While its coordination chemistry has not been extensively explored, the rich chemistry of other pyrazole derivatives provides a solid framework for understanding its likely behavior. The synthetic accessibility of this ligand, combined with the steric and electronic influence of the benzyl group, makes it a promising candidate for the development of new catalysts and therapeutic agents. Further research into the coordination complexes of this compound is warranted to fully unlock its potential.

References

- Deng, X., & Mani, N. S. (2006). A Versatile and Practical Synthesis of 1,3,5-Trisubstituted Pyrazoles from Aldehydes and β-Ketoesters. Organic Syntheses, 83, 213.

- Bousquet, P., et al. (2021). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(3), 008.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4416282, this compound. Retrieved March 7, 2024 from [Link].

- El-Sayed, M. A. F., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 407.

- Davydenko, Y., et al. (2025). Synthesis and Characterization of Coordination Compounds of Transition Metals Based on 5-Methyl-3-(Trifluoromethyl)-1H-Pyrazole. ChemRxiv.

- Talaviya, R., & Akbari, J. (2020). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 233, 01007.

- Kumar, V., et al. (2013). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of ChemTech Research, 5(1), 11-23.

- Abdel-Wahab, B. F., et al. (2012). Recent advances in the therapeutic applications of pyrazolines. Bioorganic & Medicinal Chemistry, 20(19), 5624-5645.

- Singh, P., et al. (2018). Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives.

- Al-Omair, M. A., et al. (2022). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 12(52), 33939-33950.

- Kumar, D., et al. (2011). Synthesis of pyrazole derivatives and screening of their antibacterial and antifungal activities. Journal of Chemical and Pharmaceutical Research, 3(5), 653-659.

- Das, D., et al. (2022). Metal–ligand cooperative strategy of a Zn-catalyst for multicomponent synthesis of highly substituted pyrazolines, pyrimidines, and quinolines: a combined experimental and DFT optimized study. Catalysis Science & Technology, 12(12), 3845-3857.

- Reddy, C. R., et al. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 6(10), 8343-8347.

- Al-Hamdani, A. A., et al. (2023). New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone.

- Zare, K., et al. (2022). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 12(52), 33939-33950.

- Kumar, R., et al. (2023). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 13(31), 21326-21345.

- Davydenko, Y., et al. (2026). Synthesis and Characterization of Coordination Compounds of Transition Metals Based on 5-Methyl-3-(Trifluoromethyl)-1H-Pyrazole. ChemRxiv.

- Al-Resayes, S. I., et al. (2019). Transition metal complexes with pyrazole derivatives as ligands. Journal of Molecular Structure, 1180, 636-645.

- Trofimenko, S. (1993). Coordination chemistry of pyrazole-derived ligands. Chemical Reviews, 93(3), 943-980.

- El-Gamel, N. E. A., et al. (2022). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. RSC Advances, 12(10), 6127-6141.

- La Monica, G., & Ardizzoia, G. A. (1997). The Role of the Pyrazolate Ligand in Building Polynuclear Transition Metal Systems. In Progress in Inorganic Chemistry (Vol. 46, pp. 151-238). John Wiley & Sons, Inc.

- Atwood, J. L., & Barbour, L. J. (2003). Synthesis and Characterization of Substituted Pyrazole Ligands for Nanojars. Crystal Growth & Design, 3(4), 545-549.

- De Dobbelaere, C., et al. (2022). Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. Acta Crystallographica Section C: Structural Chemistry, 78(7), 396-403.

- El-Faham, A., et al. (2020). Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives: Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites. Journal of Molecular Structure, 1205, 127625.

- Ansar, S., et al. (2021). Synthesis, X-ray, spectroscopy, molecular docking and DFT calculations of (E)-N'-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide. Journal of Molecular Structure, 1228, 129714.

- De Dobbelaere, C., et al. (2022). Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative.

Sources

- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review [mdpi.com]

- 2. epj-conferences.org [epj-conferences.org]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. irinsubria.uninsubria.it [irinsubria.uninsubria.it]

- 5. rsc.org [rsc.org]

- 6. This compound | C10H10N2 | CID 4416282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Pyrazole(288-13-1) 1H NMR [m.chemicalbook.com]

- 9. connectjournals.com [connectjournals.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE: DOI: https://doi.org/10.17721/1728-2209.2025.1(60).10 | Bulletin of the Taras Shevchenko National University of Kyiv. Chemistry [chemistry.bulletin.knu.ua]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antib ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09027E [pubs.rsc.org]

- 15. Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.iucr.org [journals.iucr.org]

- 17. mdpi.com [mdpi.com]

- 18. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

The Benzyl-Pyrazole Scaffold: From Synthetic Challenge to Clinical Reality

Topic: History and Discovery of Benzyl-Pyrazole Based Pharmaceutical Agents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzyl-pyrazole moiety—a pyrazole ring substituted at the nitrogen (N1) position with a benzyl group—has evolved from a generic chemical building block into a privileged scaffold in modern medicinal chemistry.[1] While fused pyrazoles (indazoles) like Lonidamine established early clinical precedence, the recent discovery of non-fused benzyl-pyrazole agents, particularly soluble Guanylate Cyclase (sGC) stimulators like Olinciguat and Praliciguat , marks a paradigm shift. This guide analyzes the structural evolution, mechanistic distinctiveness, and synthetic challenges of this pharmacophore, offering a rigorous technical roadmap for researchers utilizing this scaffold.

The Pharmacophore: Structural & Electronic Rationale

The N-benzyl pyrazole unit is not merely a linker; it is a critical recognition element. Its success in drug discovery stems from three specific physicochemical properties:

-

Pi-Stacking Capability: The benzyl group, often substituted with electron-withdrawing halogens (e.g., 2-fluorobenzyl in Olinciguat), facilitates T-shaped or parallel displaced

- -

Vectorial Projection: The methylene bridge (

) provides a "kink" that orients the pyrazole ring and the phenyl ring at an angle ( -

Electronic Modulation: The pyrazole ring acts as a bioisostere for imidazole or pyrrole but with distinct hydrogen bond acceptor/donor profiles (N2 is a weak acceptor; N1 is substituted).

Case Study: The sGC Stimulator Revolution

The most definitive application of the benzyl-pyrazole scaffold lies in the development of soluble Guanylate Cyclase (sGC) stimulators. This class of drugs treats cardiovascular and fibrotic diseases by sensitizing sGC to low levels of nitric oxide (NO).

Evolution from Fused to Non-Fused Systems

Early sGC stimulators like YC-1 and Riociguat relied on fused ring systems (indazoles or pyrazolopyridines). However, the "next-generation" agents developed by Ironwood Pharmaceuticals (now Cyclerion) and others stripped away the fused ring, utilizing a discrete 1-(2-fluorobenzyl)-1H-pyrazole core.

-

Riociguat (First Gen): Fused pyrazolo[3,4-b]pyridine.

-

Olinciguat (IW-1701) & Praliciguat (IW-1973): These contain a central pyrimidine ring linked to a 1-(2-fluorobenzyl)-pyrazole . The benzyl group is critical for anchoring the molecule within the heme-binding domain of the sGC

-subunit, stabilizing the nitrosyl-heme complex.

Mechanism of Action

Unlike sGC activators (which activate heme-free sGC), benzyl-pyrazole stimulators require the presence of the heme moiety. They bind to an allosteric site, stabilizing the active conformation of the enzyme and synergizing with endogenous NO to catalyze the conversion of GTP to cGMP.

Visualization: sGC Signaling Pathway

The following diagram illustrates the synergistic activation of sGC by NO and Benzyl-Pyrazole agents.

Figure 1: Synergistic activation of soluble Guanylate Cyclase (sGC) by NO and benzyl-pyrazole stimulators.

Technical Data Summary

The following table contrasts key benzyl-pyrazole and related agents. Note the structural shift from fused indazoles to discrete benzyl-pyrazoles.

| Compound | Class | Core Scaffold | Primary Target | Status |

| Lonidamine | Indazole | 1-(2,4-dichlorobenzyl)-indazole | Hexokinase II | Approved (limited mkts) |

| Riociguat | sGC Stimulator | Pyrazolo[3,4-b]pyridine | sGC (Heme-dependent) | FDA Approved |

| Praliciguat | sGC Stimulator | 1-(2-fluorobenzyl)-pyrazole | sGC (Heme-dependent) | Phase II |

| Olinciguat | sGC Stimulator | 1-(2-fluorobenzyl)-pyrazole | sGC (Heme-dependent) | Phase II |

| Crizotinib | Kinase Inhibitor | Pyrazole (N-piperidine)* | ALK/ROS1 | FDA Approved |

*Note: Crizotinib contains a pyrazole but lacks the N-benzyl motif, utilizing an N-piperidine instead. It is included for structural contrast.

Synthetic Methodologies: The Regioselectivity Challenge

The synthesis of N-benzyl pyrazoles presents a classic regioselectivity problem. Alkylation of an asymmetric pyrazole (tautomeric mixture) typically yields a mixture of N1- and N2-alkylated isomers, which are difficult to separate.

Protocol: Regioselective N-Alkylation

To achieve high regioselectivity for the desired isomer (often the less sterically hindered one), modern protocols utilize specific solvent effects or cyclization strategies rather than direct alkylation.

Method A: Direct Alkylation (Traditional)

-

Reagents: Pyrazole derivative, Benzyl bromide,

or NaH. -

Solvent: DMF or Acetone.

-

Outcome: Mixture of isomers (e.g., 3:1 ratio). Requires tedious column chromatography.

Method B: Regioselective Cyclization (Recommended) This method builds the pyrazole ring onto the benzyl hydrazine, ensuring 100% regiocontrol.

-

Starting Materials: Benzyl hydrazine dihydrochloride + 1,3-diketone (or enaminone).

-

Solvent System: Fluorinated alcohols (TFE or HFIP) have been shown to enhance regioselectivity due to hydrogen bond donation.

-

Step-by-Step Protocol:

-

Step 1: Dissolve 1,3-diketone (1.0 eq) in Trifluoroethanol (0.2 M).

-

Step 2: Add Benzyl hydrazine (1.1 eq) at room temperature.

-

Step 3: Stir for 4–12 hours. Monitor by TLC.

-

Step 4: Evaporate solvent. The fluorinated solvent often promotes the formation of the specific hydrazone intermediate that cyclizes to the N1-isomer exclusively.

-

Step 5: Recrystallize from Ethanol/Water.

-

Visualization: Synthetic Workflow

Figure 2: Comparison of solvent-controlled regioselectivity in benzyl-pyrazole synthesis.

Future Outlook

The benzyl-pyrazole scaffold is expanding beyond sGC stimulators. Current research focuses on Fragment-Based Drug Discovery (FBDD) where the 1-benzyl-pyrazole unit serves as a high-affinity "anchor" fragment for kinase inhibitors (targeting CDK2 and EGFR). The ability to vary the benzyl substituents (fluorine scan) allows for precise tuning of metabolic stability and lipophilicity (

References

-

Sandner, P., et al. (2018). "The discovery and characterization of novel soluble guanylate cyclase stimulators." Nitric Oxide.[2][3][4][5] Link

-

Ironwood Pharmaceuticals. (2019).[6][7] "Olinciguat (IW-1701) Structure and Activity." PubChem CID 90445883.[5] Link

-

BenchChem Technical Support. (2025). "Regioselective Synthesis of Substituted Pyrazoles: Protocols and Solvent Effects." BenchChem Application Notes. Link

-

Fassihi, A., et al. (2012). "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Mini-Reviews in Medicinal Chemistry. Link

-

Buys, E. S., et al. (2018).[5] "Discovery and development of next generation sGC stimulators with diverse multidimensional pharmacology." Nitric Oxide.[2][3][4][5] Link[5]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Stimulators of Soluble Guanylyl Cyclase: Future Clinical Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Olinciguat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. Olinciguat - Wikipedia [en.wikipedia.org]

- 6. SID 384585252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Praliciguat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Methodological & Application

Application Note: Scalable Synthesis Protocols for 5-Benzyl-1H-Pyrazole

Executive Summary & Strategic Rationale

5-Benzyl-1H-pyrazole (tautomeric with 3-benzyl-1H-pyrazole) is a privileged structural motif in modern drug discovery. It serves as a critical scaffold for allele-specific kinase inhibitors, such as 3-benzylpyrazolo-pyrimidine triphosphate (3-benzyl-PPTP), which are engineered to target mutant kinase active sites (e.g., c-Src T338G) for orthogonal substrate labeling [1].

The primary challenge in synthesizing this compound from readily available precursors like phenylacetone (benzyl methyl ketone) is regiocontrol . Direct formylation using standard Claisen conditions often yields complex mixtures due to competing deprotonation at the benzylic methylene versus the terminal methyl group. To circumvent this, the protocol below utilizes a regioselective Claisen condensation with diethyl oxalate. The steric bulk of both the oxalate and the base (tert-butoxide) kinetically directs the electrophilic attack to the less hindered terminal methyl group. Subsequent hydrazination and thermal decarboxylation yield the target this compound with high atom economy and exceptional purity [2].

Mechanistic Pathways & Workflows

Caption: Synthetic workflow for this compound via regioselective oxalate condensation.

Caption: Logical relationship of this compound derivatives in allele-specific kinase labeling.

Quantitative Process Metrics

To ensure reproducibility across scales, the following table summarizes the expected quantitative metrics for each stage of the synthesis.

| Synthesis Phase | Key Reagents | Temp (°C) | Time (h) | Expected Yield (%) | Purity (HPLC) |

| 1. Claisen Condensation | Phenylacetone, Diethyl Oxalate, t-BuOK | 0 to 25 | 4.0 | 82% | >95% |

| 2. Cyclization | Hydrazine hydrate, Ethanol | 78 (Reflux) | 2.0 | 88% | >98% |

| 3. Hydrolysis | NaOH (aq), THF/MeOH | 60 | 3.0 | 95% | >99% |

| 4. Decarboxylation | Neat (Heat) or Diphenyl ether | 200-220 | 1.5 | 75% | >98% |

| Overall Process | - | - | ~10.5 | ~51% | >98% |

Experimental Protocols

Phase 1: Regioselective Condensation & Cyclization

Objective: Construct the pyrazole core while preventing benzylic functionalization.

Step 1: Enolate Generation and Condensation

-

Preparation: Charge a dry, nitrogen-flushed reactor with absolute ethanol (10 volumes) and potassium tert-butoxide (1.1 equivalents).

-

Addition: Cool the mixture to 0 °C. Add a pre-mixed solution of phenylacetone (1.0 eq) and diethyl oxalate (1.1 eq) dropwise over 1 hour.

-

Causality Note: The slow addition at 0 °C prevents self-condensation of the ketone. The bulky tert-butoxide base kinetically favors deprotonation at the less sterically hindered terminal methyl group, yielding ethyl 5-phenyl-2,4-dioxopentanoate rather than the benzylic derivative.

-

-

Maturation: Allow the reaction to warm to room temperature (25 °C) and stir for 3 hours.

Step 2: Hydrazination and Cyclization 4. Reagent Introduction: Re-cool the reactor to 0 °C. Introduce hydrazine hydrate (1.2 eq) dropwise.

-

Causality Note: Hydrazine hydrate is utilized instead of anhydrous hydrazine to mitigate explosion risks at scale. The dropwise addition prevents the formation of bis-hydrazones.

-

Reflux: Heat the mixture to reflux (78 °C) for 2 hours.

-

Isolation: Concentrate the mixture under reduced pressure to half its volume, then pour into ice water. The intermediate, ethyl this compound-3-carboxylate , will precipitate. Filter, wash with cold water, and dry under vacuum.

-

Self-Validating Step: The precipitation of the product from the aqueous mixture acts as a self-purifying mechanism, eliminating the need for chromatography and confirming successful cyclization.

-

Phase 2: Saponification & Thermal Decarboxylation

Objective: Remove the directing ester group to yield the final this compound.

Step 3: Ester Hydrolysis

-

Saponification: Suspend the ethyl this compound-3-carboxylate in a 1:1 mixture of THF and Methanol (5 volumes). Add 2M aqueous NaOH (2.0 eq).

-

Heating: Stir at 60 °C for 3 hours until TLC/LCMS indicates complete consumption of the ester.

-

Acidification: Cool to room temperature and acidify with 2M HCl to pH 2-3. The This compound-3-carboxylic acid will precipitate as a white solid. Filter and dry thoroughly.

Step 4: Thermal Decarboxylation 4. Setup: Transfer the dry carboxylic acid to a round-bottom flask equipped with a reflux condenser and a gas bubbler. (For larger scales, suspend the solid in diphenyl ether to ensure uniform heat transfer). 5. Thermal Activation: Heat the flask to 200–220 °C.

-

Causality Note: The carboxylic acid group at the 3-position is highly susceptible to thermal decarboxylation. The adjacent pyrazole nitrogen acts as an internal proton acceptor in the transition state, facilitating the concerted loss of

. -

Self-Validating Step: The evolution of

gas bubbles provides immediate visual confirmation of the reaction. The cessation of bubbling indicates that the decarboxylation is complete.

-

Purification: Cool the residue. If performed neat, recrystallize the crude product from toluene/heptane. If performed in diphenyl ether, isolate the product via acid-base extraction (extract the pyrazole into 1M HCl, wash the organic layer, neutralize the aqueous layer with NaOH, and extract with ethyl acetate).

-

Final Yield: Evaporate the solvent to afford This compound as an off-white to pale yellow solid.

References

- Heterocyclic Amides as Kinase Inhibitors (US9556152B2)

Application Note: Microwave-Assisted Synthesis of 5-Benzyl-1H-Pyrazole Scaffolds

Executive Summary

This application note details the microwave-assisted synthesis (MAOS) of 5-benzyl-1H-pyrazole derivatives, a privileged scaffold in medicinal chemistry found in COX-2 inhibitors and anticancer agents. Unlike conventional heating, which often requires 6–12 hours of reflux and yields variable regioselectivity, the microwave protocol described herein achieves >90% conversion in under 10 minutes. This guide addresses the critical challenge of regiocontrol when using substituted hydrazines and provides a self-validating protocol for the condensation of 1-phenyl-2,4-pentanedione with hydrazine hydrate.

Scientific Foundation & Mechanism

The Challenge of the "5-Benzyl" Moiety

The synthesis of 5-benzylpyrazoles typically involves the condensation of a hydrazine with a

-

Tautomeric Equivalence: In unsubstituted 1H-pyrazoles (where R on Nitrogen is H), the 3-benzyl and 5-benzyl isomers are tautomers and exist in rapid equilibrium. In solution (NMR), they often appear as a single average species or broad signals.

-

Regioselectivity: When using substituted hydrazines (e.g., methylhydrazine), the reaction produces two distinct constitutional isomers: 1-methyl-5-benzyl-3-methylpyrazole (Target A) and 1-methyl-3-benzyl-5-methylpyrazole (Target B). Microwave irradiation has been shown to influence this selectivity by accessing higher energy transition states that favor the kinetic product.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the hydrazine nitrogen on the most electrophilic carbonyl carbon of the

Figure 1: Step-wise mechanism of the Knorr pyrazole synthesis accelerated by microwave irradiation.

Experimental Protocol

Materials & Equipment

-

Microwave Reactor: Single-mode reactor (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control.

-

Vessel: 10 mL or 35 mL pressure-sealed glass vial with silicone/PTFE septum.

-

Reagents:

-

1-Phenyl-2,4-pentanedione (Precursor for 5-benzyl group).

-

Hydrazine Hydrate (50-80% solution).

-

Solvent: Ethanol (Absolute) or Solvent-Free conditions.

-

Quantitative Reagent Table

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Amount (mmol) | Mass/Vol |

| 1-Phenyl-2,4-pentanedione | 176.21 | 1.0 | 2.0 | 352 mg |

| Hydrazine Hydrate (80%) | 50.06 | 1.2 | 2.4 | ~150 µL |

| Ethanol | 46.07 | Solvent | - | 2.0 mL |

| Acetic Acid (Optional) | 60.05 | Cat. | 0.1 | 1-2 drops |

Step-by-Step Procedure

Method A: Ethanol-Mediated Synthesis (Recommended for Purity)

-

Preparation: In a 10 mL microwave vial, dissolve 1-phenyl-2,4-pentanedione (352 mg) in 2.0 mL of ethanol.

-

Addition: Add hydrazine hydrate (150 µL) dropwise. A slight exotherm may occur.

-

Note: If using substituted hydrazines (e.g., phenylhydrazine), add 1-2 drops of glacial acetic acid to catalyze the hydrazone formation.

-

-

Sealing: Cap the vial with a PTFE-lined septum and place it in the microwave reactor cavity.

-

Irradiation Parameters:

-

Mode: Dynamic (Hold Temperature).

-

Temperature: 120 °C.

-

Hold Time: 5 minutes.

-

Pressure Limit: 250 psi (17 bar).

-

Stirring: High.[3]

-

-

Work-up:

-

Cool the reaction to room temperature (using compressed air cooling feature).

-

Self-Validation Check: The solution often turns from clear/yellow to a suspension as the pyrazole precipitates.

-

Pour the mixture into 10 mL of ice-cold water. Stir for 10 minutes.

-

Filter the solid precipitate, wash with cold water (2 x 5 mL), and dry under vacuum.

-

Method B: Solvent-Free Synthesis (Green/High Throughput)

-

Mix the diketone and hydrazine hydrate directly in the vial without ethanol.

-

Irradiate at 100 °C for 2-3 minutes .

-

The product often solidifies immediately upon cooling. Recrystallize from ethanol/water (1:1).

Results & Analysis

Yield Comparison

Microwave irradiation significantly outperforms conventional thermal heating for this transformation.[4][5]

| Method | Temp (°C) | Time | Yield (%) | Purity (HPLC) |

| Conventional Reflux | 78 (EtOH) | 6 hours | 72% | 85% |

| Microwave (Method A) | 120 | 5 mins | 94% | >98% |

| Microwave (Method B) | 100 | 2 mins | 91% | 95% |

Characterization (Self-Validating Signatures)

To confirm the formation of the 5-benzyl-3-methyl-1H-pyrazole structure, look for these specific NMR signals:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 12.0-12.5 ppm: Broad singlet (NH).[6] Disappearance confirms cyclization.

-

δ 7.1-7.4 ppm: Multiplet (5H, Aromatic Phenyl).

-

δ 5.8 ppm: Singlet (1H, Pyrazole C4-H). Diagnostic for aromatic pyrazole.

-

δ 3.9 ppm: Singlet (2H, Benzyl -CH₂-). Key for "5-benzyl" verification.

-

δ 2.1 ppm: Singlet (3H, Methyl).

-

Regioselectivity Workflow

When using Methylhydrazine instead of Hydrazine Hydrate, two isomers form. Use the following logic to determine your major product:

Figure 2: Solvent influence on regioselectivity. Fluorinated solvents like Hexafluoroisopropanol (HFIP) can direct the hydrazine attack.

Troubleshooting & Optimization

-

Oiling Out: If the product forms an oil upon pouring into water, extract with Ethyl Acetate, dry over MgSO₄, and evaporate. Recrystallize from Hexane/EtOAc.[2]

-

Incomplete Reaction: If TLC shows starting material after 5 mins, increase temperature to 140 °C rather than extending time, as prolonged irradiation can degrade the hydrazine.

-

Regioisomer Identification: Use NOESY 1D/2D NMR . Irradiate the N-Methyl group; if you see an NOE enhancement of the Benzyl -CH₂, you have the 1-methyl-5-benzyl isomer. If you see enhancement of the C4-H or Methyl group, you have the 1-methyl-3-benzyl isomer.

References

-

Microwave-Assisted Synthesis of Pyrazoles

- Title: High speed synthesis of pyrazolones using microwave-assisted ne

- Source: J. Braz. Chem. Soc., 2008.

-

Link:[Link]

- Title: Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.

-

General Microwave Protocols

- Title: Microwave-assisted organic synthesis: the Gabriel approach as a route to new pyrazolylhydrazonoazoles.

- Source: Semantic Scholar.

-

Link:[Link]

Sources

- 1. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]

- 6. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

functionalization strategies for the 5-benzyl-1H-pyrazole ring

An In-Depth Guide to the Functionalization of the 5-Benzyl-1H-Pyrazole Ring: Application Notes and Protocols

For researchers, medicinal chemists, and professionals in drug development, the this compound scaffold represents a privileged structure, forming the core of numerous biologically active compounds.[1][2][3] Its unique combination of a benzyl group, offering three-dimensional diversity, and a pyrazole ring, a versatile pharmacophore, makes it a focal point in the design of novel therapeutics.[4][5][6] However, unlocking the full potential of this scaffold requires a nuanced understanding of its reactivity and a robust toolkit of synthetic strategies to selectively modify its structure.

This technical guide provides a comprehensive overview of key . Moving beyond a simple recitation of procedures, we delve into the causality behind experimental choices, offering field-proven insights to empower researchers in their synthetic endeavors. The protocols described herein are designed as self-validating systems, providing a foundation for the logical and efficient diversification of this important molecular framework.

Understanding the Pyrazole Ring's Reactivity

The pyrazole ring is a π-electron-rich aromatic heterocycle containing two adjacent nitrogen atoms. This electronic nature dictates its reactivity.[1][7][8]

-

N1 (Pyrrole-like): This nitrogen's lone pair is part of the aromatic sextet. It is generally non-basic but can be deprotonated with a strong base to form a nucleophilic anion, which is readily alkylated or acylated.[9]

-

N2 (Pyridine-like): This nitrogen's lone pair is in an sp² orbital in the plane of the ring, making it the basic and nucleophilic center.[8]

-

C4 Position: Due to the electron-withdrawing nature of the adjacent nitrogen atoms, the C3 and C5 positions are electron-deficient. Consequently, the C4 position possesses the highest electron density, making it the primary site for electrophilic aromatic substitution.[3][8][9]

-

C3/C5 Positions: These positions are more susceptible to nucleophilic attack and are the most acidic carbons, enabling deprotonation and subsequent functionalization via C-H activation or metallation strategies.[3][10]

This inherent reactivity provides multiple handles for selective functionalization, which we will explore in the following sections.

Strategy 1: Electrophilic Substitution at the C4-Position

Directing new substituents to the C4 position is the most classical and often the most straightforward functionalization approach, leveraging the innate electronic properties of the pyrazole ring.

Causality and Mechanistic Insight

Electrophilic substitution at C4 proceeds through a standard SEAr mechanism. The attack of an electrophile (E+) at C4 generates a stable cationic intermediate (Wheland intermediate) where the positive charge is delocalized across the ring system without disrupting the lone pair contribution of the N1 nitrogen to the aromatic sextet. In contrast, attack at C3 or C5 would lead to a highly unstable intermediate with a positive charge on an sp² nitrogen atom.[7]

Application & Protocol: C4-Bromination

Halogenation, particularly bromination, is a cornerstone transformation that installs a versatile synthetic handle for subsequent cross-coupling reactions.

-

Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

-

Dissolution: Dissolve the starting material in a suitable solvent such as glacial acetic acid or chloroform (approx. 0.2 M concentration).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine.

-

Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 4-bromo-5-benzyl-1H-pyrazole.

-

Solvent Choice: Acetic acid can facilitate the reaction by protonating the carbonyl of NBS, making it more electrophilic. Chloroform is a good alternative for substrates sensitive to acidic conditions.

-

Reactivity: The reaction is typically clean and high-yielding. If the reaction is sluggish, gentle heating (40-50 °C) can be applied, but this may increase the formation of minor di-brominated impurities.

-

Alternative Reagents: For iodination, Iodine Monochloride (ICl) is an effective reagent.[11] For nitration, a mixture of nitric and sulfuric acid is typically used, though this can be harsh for sensitive substrates.[11]

Strategy 2: Directed C-H Functionalization

Modern synthetic chemistry increasingly relies on C-H activation to forge new bonds, avoiding the need for pre-functionalized starting materials.[12] For the this compound system, this is particularly powerful for modifying the C5 position of the pyrazole ring and the benzylic C(sp³)-H bonds.

Palladium-Catalyzed C5-Arylation of the Pyrazole Ring

Achieving functionalization at the C5 position often requires overriding the inherent preference for C4 substitution. This is accomplished using transition-metal catalysis, where a directing group installed at the N1 position coordinates to the metal center, delivering the catalyst in proximity to the C5-H bond.[10][13][14]

Palladium-Catalyzed Benzylic C(sp³)–H Arylation

A highly valuable transformation is the direct functionalization of the benzyl group. This creates a quaternary center and introduces significant molecular complexity in a single step. This reaction can be achieved via an intramolecular palladium-catalyzed C(sp³)–H arylation.[15]

In this strategy, a substrate is designed with a haloaryl group tethered to the N1 position. In the presence of a palladium catalyst and a suitable base, an intramolecular C-H activation occurs at the benzylic position. The reaction proceeds via a palladacycle intermediate, followed by reductive elimination to form the new C-C bond and regenerate the active catalyst. The choice of base is critical and can control the reaction pathway.[15]

-

Preparation: To an oven-dried Schlenk tube, add 5-benzyl-1-(2-halobenzyl)-1H-pyrazol-3(2H)-one (1.0 eq.), Palladium(II) trifluoroacetate (Pd(TFA)₂) (5 mol%), triphenylphosphine (PPh₃) (12 mol%), and cesium carbonate (Cs₂CO₃) (2.0 eq.).

-

Atmosphere: Evacuate and backfill the tube with argon gas three times.

-

Solvent Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF) via syringe.

-

Reaction: Seal the tube and heat the mixture in a preheated oil bath at 100-140 °C for 24 hours.

-

Cooling & Filtration: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate.

-

Work-up: Concentrate the filtrate under reduced pressure. Partition the residue between water and ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to yield the cyclized product.

| Catalyst | Base | Solvent | Temp (°C) | Product Type | Yield (%) | Reference |

| Pd(TFA)₂ / PPh₃ | Cs₂CO₃ | DMF | 100 | C(sp³)-H Arylation | 75-91 | [15] |

| Pd(TFA)₂ / PPh₃ | NaOAc | DMF | 140 | C(sp²)-H Arylation | 65-81 | [15] |

| Pd(TFA)₂ / PPh₃ | Cl₂HCCO₂Na | DMF | 140 | Reductive Heck | 52-71 | [15] |

This table illustrates how the choice of base can dramatically alter the reaction outcome, highlighting the importance of precise condition control in C-H activation chemistry.[15]

Strategy 3: Cross-Coupling on a Pre-functionalized Scaffold

A powerful and highly modular approach involves first installing a halogen (e.g., bromine at the C4 position as described in Strategy 1) and then using this handle in various palladium-catalyzed cross-coupling reactions.[16] This two-step sequence provides reliable access to a vast array of derivatives.

Application & Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds, enabling the introduction of diverse aryl and heteroaryl moieties at the C4 position.[16][17]

-

Setup: In a microwave vial or Schlenk tube, combine 4-bromo-5-benzyl-1H-pyrazole (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

-

Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

-

Solvent: Add a degassed solvent mixture, typically Dioxane/H₂O or Toluene/EtOH/H₂O (e.g., 4:1 ratio).

-

Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C for 2-18 hours. Microwave irradiation can often significantly reduce reaction times. Monitor for completion by TLC or LC-MS.

-

Work-up: After cooling, dilute the reaction with water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

-

Catalyst: Pd(PPh₃)₄ is a workhorse for many Suzuki couplings. For more challenging substrates or heteroarylboronic acids, catalysts with more specialized ligands like dppf (in PdCl₂(dppf)) can provide higher yields and prevent side reactions like protodeboronation.

-

Base: The choice of base is crucial. K₂CO₃ is common, but a stronger base like Cs₂CO₃ may be required for less reactive boronic acids.

-

Other Couplings: The 4-bromo intermediate is also an excellent substrate for other transformations. The Heck reaction can introduce alkenyl groups, the Sonogashira coupling installs alkynes, and the Buchwald-Hartwig amination allows for the formation of C-N bonds.[16]

| Reaction | Coupling Partner | Catalyst | Base | Typical Product | Reference |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | 4-Aryl-pyrazole | [16] |

| Heck | Alkene | Pd(OAc)₂ | Et₃N | 4-Alkenyl-pyrazole | [16] |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | 4-Alkynyl-pyrazole | [16] |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 4-Amino-pyrazole | [16] |

Conclusion

The functionalization of the this compound ring is a rich and evolving field. While classical electrophilic substitution at the C4 position remains a reliable entry point for diversification, modern transition-metal-catalyzed methods have unlocked unprecedented opportunities for selective C-H functionalization at both the pyrazole C5-position and the benzylic C(sp³)-position. By understanding the underlying principles of reactivity and mastering these key synthetic strategies—electrophilic substitution, directed C-H activation, and cross-coupling on pre-functionalized scaffolds—researchers can efficiently navigate the chemical space around this valuable scaffold to accelerate the discovery and development of next-generation therapeutics.

References

- Recent Advances in the Synthesis of Pyrazole Deriv

- Pyrazole synthesis. Organic Chemistry Portal.

- A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.

- Pyrazole. SlideShare.

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Medicinal and Chemical Sciences.

- Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. PMC.

- Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).

- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Full functionalization of the 1H-imidazo[1,2-b]pyrazole 5b followed by...

- Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. PMC.

- Base‐Controlled Palladium‐Catalyzed Intramolecular 'One Substrate ‐ Five Reactions' of 5‐Benzyl‐1‐(2‐halobenzyl)‐2‐phenyl‐1H‐pyrazol‐3(2H).

- Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. Chemical Science (RSC Publishing).

- Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. PMC.

- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews.